(R)-Ethyl morpholine-2-carboxylate hydrochloride
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Overview
Description
®-Ethyl morpholine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C(7)H({14})ClNO(_3) It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an ethyl ester group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl morpholine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-morpholine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction forms ®-ethyl morpholine-2-carboxylate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-Ethyl morpholine-2-carboxylate hydrochloride.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl morpholine-2-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl morpholine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Ethyl morpholine-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving morpholine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-Ethyl morpholine-2-carboxylate hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-Ethyl morpholine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The ethyl ester group can undergo hydrolysis to release the active morpholine derivative, which then exerts its effects through binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl morpholine-2-carboxylate hydrochloride: The enantiomer of ®-Ethyl morpholine-2-carboxylate hydrochloride, with similar chemical properties but different biological activity.
Methyl morpholine-2-carboxylate hydrochloride: A similar compound with a methyl ester group instead of an ethyl ester.
Morpholine-2-carboxylic acid: The parent compound without the ester group.
Uniqueness
®-Ethyl morpholine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer or other similar compounds.
Properties
IUPAC Name |
ethyl (2R)-morpholine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHKGCJWCZZPQD-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CNCCO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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